molecular formula C19H18N6O B12168051 2-(1-methyl-1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide

2-(1-methyl-1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide

Cat. No.: B12168051
M. Wt: 346.4 g/mol
InChI Key: JZPNOLHMXDVZCY-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide is a complex organic compound that features both indole and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide typically involves multi-step organic reactions. One common route includes the formation of the indole and tetrazole rings separately, followed by their coupling through an acetamide linkage. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the indole or tetrazole rings.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Both the indole and tetrazole rings can participate in substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the indole or tetrazole rings.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole-tetrazole derivatives, such as:

  • 1-methyl-1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]methanone
  • 3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives

Uniqueness

What sets 2-(1-methyl-1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide apart is its specific combination of functional groups, which can confer unique properties such as enhanced binding affinity to certain biological targets or improved stability under various conditions.

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

2-(1-methylindol-3-yl)-N-[3-(2-methyltetrazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C19H18N6O/c1-24-12-14(16-8-3-4-9-17(16)24)11-18(26)20-15-7-5-6-13(10-15)19-21-23-25(2)22-19/h3-10,12H,11H2,1-2H3,(H,20,26)

InChI Key

JZPNOLHMXDVZCY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C

Origin of Product

United States

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